Methyl cis,cis-11,14-eicosadienoate

Catalog No.
S620318
CAS No.
61012-46-2
M.F
C21H38O2
M. Wt
322.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl cis,cis-11,14-eicosadienoate

CAS Number

61012-46-2

Product Name

Methyl cis,cis-11,14-eicosadienoate

IUPAC Name

methyl (11Z,14Z)-icosa-11,14-dienoate

Molecular Formula

C21H38O2

Molecular Weight

322.5 g/mol

InChI

InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11H,3-6,9,12-20H2,1-2H3/b8-7-,11-10-

InChI Key

GWJCFAOQCNNFAM-NQLNTKRDSA-N

SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OC

Synonyms

11Z,14Z-eicosadienoic acid, methyl ester

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OC

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)OC

Methyl cis,cis-11,14-eicosadienoate is a fatty acid methyl ester derived from eicosadienoic acid. It is characterized by the presence of two double bonds at the 11th and 14th carbon positions, both in the cis configuration. The molecular formula for this compound is C21H38O2C_{21}H_{38}O_{2}, with a molecular weight of approximately 322.5252 g/mol . This compound is also known by various names such as cis-11,14-eicosadienoic acid methyl ester and (Z,Z)-methyl eicosa-11,14-dienoate .

The specific mechanism of action of MEC remains unclear. However, its role as an eicosanoid precursor suggests potential involvement in various biological processes mediated by eicosanoids, such as inflammation, blood clotting, and smooth muscle contraction []. Further research is needed to elucidate its specific functions.

Limited information exists on the safety hazards of MEC. However, as a fatty acid derivative, it is generally considered to have low toxicity []. Standard laboratory safety practices should always be followed when handling any organic compound.

Typical of fatty acid methyl esters:

  • Transesterification: This involves the reaction of the ester with alcohols to form new esters. For instance, reacting with ethanol would yield ethyl cis,cis-11,14-eicosadienoate.
  • Hydrogenation: The double bonds in the molecule can be hydrogenated to form a saturated fatty acid methyl ester.
  • Oxidation: Under certain conditions, the compound can oxidize to form various products, including aldehydes and carboxylic acids.

These reactions are significant in both synthetic organic chemistry and industrial applications involving fatty acids and their derivatives.

Methyl cis,cis-11,14-eicosadienoate exhibits various biological activities, primarily due to its structure as a polyunsaturated fatty acid. Research indicates that compounds like this can influence lipid metabolism and have potential anti-inflammatory effects. Fatty acids with multiple double bonds are known to play roles in cell membrane fluidity and signaling pathways, which can affect metabolic processes and cellular functions .

The synthesis of methyl cis,cis-11,14-eicosadienoate typically involves the following methods:

  • Esterification: This method involves reacting eicosadienoic acid with methanol in the presence of an acid catalyst. The reaction generally proceeds as follows:
    Eicosadienoic Acid+MethanolAcid CatalystMethyl cis cis 11 14 eicosadienoate+Water\text{Eicosadienoic Acid}+\text{Methanol}\xrightarrow{\text{Acid Catalyst}}\text{Methyl cis cis 11 14 eicosadienoate}+\text{Water}
  • Transesterification: This method can also be used where triglycerides containing eicosadienoic acid are reacted with methanol under basic conditions (e.g., sodium hydroxide) to yield methyl esters.

These methods are widely utilized in both laboratory settings and industrial production of fatty acid methyl esters.

Methyl cis,cis-11,14-eicosadienoate has several applications:

  • Nutritional Supplements: As a source of essential fatty acids, it may be included in dietary supplements aimed at improving cardiovascular health.
  • Cosmetics: Its emollient properties make it suitable for use in cosmetic formulations.
  • Pharmaceuticals: Research into its biological effects suggests potential therapeutic uses in managing inflammation or metabolic disorders.

Interaction studies involving methyl cis,cis-11,14-eicosadienoate primarily focus on its role in lipid metabolism and its effects on cellular signaling pathways. These studies often investigate how this compound interacts with enzymes involved in fatty acid metabolism or its influence on gene expression related to lipid homeostasis . Such interactions are crucial for understanding its potential health benefits and mechanisms of action.

Methyl cis,cis-11,14-eicosadienoate shares structural similarities with several other fatty acid methyl esters. Here are some comparable compounds:

Compound NameStructureNotable Features
Methyl linoleateC18H32O2Contains two double bonds at positions 9 and 12
Methyl arachidonic acidC20H32O2Contains four double bonds; involved in inflammatory processes
Methyl docosahexaenoateC22H32O2Contains six double bonds; critical for brain health
Methyl oleateC18H34O2Monounsaturated; commonly found in olive oil

XLogP3

8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15
1.Mizushina, Y.,Dairaku, I.,Yanaka, N., et al. Inhibitory action of polyunsaturated fatty acids on IMP dehydrogenase. Biochimie 89(5), 581-590 (2007).

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